molecular formula C14H22O6S2 B8333811 O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate

O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate

Cat. No.: B8333811
M. Wt: 350.5 g/mol
InChI Key: ABYFQWZWTAVGKO-OXKBGPBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate” is a chemical substance that has garnered interest in various scientific fields

Chemical Reactions Analysis

O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could be studied for its potential effects on biological systems, including its interactions with enzymes, receptors, or other biomolecules. In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. Additionally, in industry, this compound could be utilized in the development of new materials, catalysts, or other industrial processes.

Mechanism of Action

The mechanism of action of O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is being studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial applications.

Comparison with Similar Compounds

O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, stability, or biological activity. Some similar compounds include those with comparable molecular frameworks or those that undergo similar chemical reactions. By comparing this compound with these compounds, researchers can gain insights into its distinct properties and potential advantages in various applications.

Properties

Molecular Formula

C14H22O6S2

Molecular Weight

350.5 g/mol

IUPAC Name

O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate

InChI

InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9+,10-,11-/m1/s1

InChI Key

ABYFQWZWTAVGKO-OXKBGPBOSA-N

Isomeric SMILES

CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=S)SC)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C

Origin of Product

United States

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